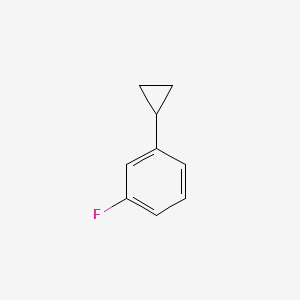

1-Cyclopropyl-3-fluorobenzene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-cyclopropyl-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F/c10-9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFQGSVHXIJLSBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678876 | |

| Record name | 1-Cyclopropyl-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18511-61-0 | |

| Record name | 1-Cyclopropyl-3-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18511-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopropyl-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Cyclopropyl-3-fluorobenzene for Advanced Research Applications

Foreword: The Strategic Value of the Cyclopropyl-Fluorobenzene Moiety in Modern Drug Discovery

To my colleagues in the research and development community,

The pursuit of novel chemical entities with enhanced pharmacological profiles is the cornerstone of therapeutic innovation. Within the medicinal chemist's toolkit, the strategic incorporation of specific structural motifs can profoundly influence a molecule's potency, metabolic stability, and overall druglikeness. The 1-cyclopropyl-3-fluorobenzene scaffold has emerged as a privileged substructure in this regard. The unique conformational rigidity and electronic properties of the cyclopropyl group, coupled with the metabolic resilience and altered lipophilicity conferred by the fluorine atom, make this moiety a highly sought-after component in the design of next-generation therapeutics.[1][2]

This guide is born out of a recognized need for a consolidated, in-depth resource on the synthesis of this valuable building block. It is intended to serve as a practical and scientifically rigorous companion for researchers, scientists, and drug development professionals. We will move beyond a mere recitation of synthetic steps, delving into the causality behind experimental choices and providing a framework for the reliable and scalable production of this compound. The protocols and insights contained herein are a synthesis of established chemical principles and field-proven experience, designed to empower you in your quest for transformative medicines.

Section 1: Foundational Synthetic Strategies

The construction of the C(sp²)-C(sp³) bond between the fluorinated aromatic ring and the cyclopropyl group is the central challenge in the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions represent the most robust and versatile approaches to achieve this transformation. In this section, we will explore the two most prominent and industrially relevant methodologies: the Suzuki-Miyaura coupling and the Negishi coupling.

The Suzuki-Miyaura Pathway: A Robust and Accessible Route

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of its boronic acid reagents.[3][4] This pathway is often the first choice for the synthesis of aryl-cyclopropane linkages due to its operational simplicity and favorable toxicological profile.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling for the synthesis of this compound.

Mechanistic Considerations:

The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood and elegant sequence of elementary steps. A thorough grasp of this mechanism is paramount for troubleshooting and optimizing the reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and purity. For the coupling of an electron-deficient aryl bromide like 1-bromo-3-fluorobenzene with a sterically compact nucleophile such as cyclopropylboronic acid, a palladium(II) precatalyst like palladium acetate in combination with a bulky, electron-rich phosphine ligand (e.g., SPhos or XPhos) is often a prudent choice. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

The Negishi Pathway: A High-Yield Alternative

The Negishi coupling, which employs an organozinc reagent as the nucleophile, is another powerful tool for the formation of C-C bonds.[5] While organozinc reagents are more moisture-sensitive than their boronic acid counterparts, they often exhibit higher reactivity, leading to faster reaction times and higher yields, particularly with challenging substrates.

Reaction Scheme:

Caption: Negishi coupling for the synthesis of this compound.

Mechanistic Considerations and Practical Advantages:

The catalytic cycle of the Negishi coupling is analogous to that of the Suzuki-Miyaura reaction, with the key difference being the transmetalation step involving the organozinc reagent. The higher nucleophilicity of the organozinc species often obviates the need for a strong base, which can be advantageous when working with base-sensitive functional groups. The preparation of the cyclopropylzinc bromide can be readily achieved from the corresponding cyclopropyl bromide and activated zinc metal.

Section 2: Experimental Protocols and Data

The following protocols are presented as robust starting points for the synthesis of this compound. As with any chemical transformation, optimization of reaction parameters may be necessary to achieve the desired yield and purity in your specific laboratory setting.

Protocol 1: Suzuki-Miyaura Synthesis of this compound

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl bromides with cyclopropylboronic acid.[3]

Materials and Equipment:

-

1-Bromo-3-fluorobenzene (1.0 eq)

-

Cyclopropylboronic acid (1.5 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq)

-

Potassium carbonate (K₂CO₃, 3.0 eq)

-

Toluene

-

Water (degassed)

-

Schlenk flask or similar reaction vessel for inert atmosphere chemistry

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware for workup and purification

Step-by-Step Procedure:

-

To a Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-bromo-3-fluorobenzene (1.0 eq), cyclopropylboronic acid (1.5 eq), palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and potassium carbonate (3.0 eq).

-

Add toluene and degassed water in a 4:1 ratio (v/v) to the flask. The final concentration of the aryl bromide should be approximately 0.5 M.

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless oil.

Protocol 2: Negishi Synthesis of this compound

This protocol is based on general procedures for the Negishi cross-coupling of aryl halides with organozinc reagents.[5]

Materials and Equipment:

-

Cyclopropyl bromide (1.2 eq)

-

Activated zinc dust (1.5 eq)

-

1,2-Dibromoethane (catalytic amount)

-

Anhydrous tetrahydrofuran (THF)

-

1-Bromo-3-fluorobenzene (1.0 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq)

-

Schlenk flasks or similar reaction vessels for inert atmosphere chemistry

-

Magnetic stirrer

-

Standard laboratory glassware for workup and purification

Step-by-Step Procedure:

Part A: Preparation of Cyclopropylzinc Bromide

-

To a flame-dried Schlenk flask under an inert atmosphere, add activated zinc dust (1.5 eq).

-

Add a catalytic amount of 1,2-dibromoethane to the zinc dust in anhydrous THF and gently warm the mixture until gas evolution is observed.

-

Cool the mixture to room temperature and add a solution of cyclopropyl bromide (1.2 eq) in anhydrous THF dropwise.

-

Stir the resulting mixture at room temperature for 2-3 hours to form the cyclopropylzinc bromide solution.

Part B: Cross-Coupling Reaction

-

In a separate Schlenk flask under an inert atmosphere, dissolve 1-bromo-3-fluorobenzene (1.0 eq) and bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) in anhydrous THF.

-

To this solution, add the freshly prepared cyclopropylzinc bromide solution from Part A via cannula at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Comparative Data of Synthetic Pathways

| Parameter | Suzuki-Miyaura Coupling | Negishi Coupling |

| Nucleophile | Cyclopropylboronic acid | Cyclopropylzinc bromide |

| Catalyst | Palladium(II) acetate / SPhos | Bis(triphenylphosphine)palladium(II) dichloride |

| Base | Required (e.g., K₂CO₃) | Not typically required |

| Reaction Time | 12-18 hours | 6-12 hours |

| Typical Yield | 70-90% | 80-95% |

| Functional Group Tolerance | Excellent | Very Good |

| Reagent Handling | Boronic acid is air and moisture stable | Organozinc reagent is moisture sensitive |

Characterization Data for this compound

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ 7.20 (td, J = 8.0, 6.0 Hz, 1H, Ar-H)

-

δ 6.85-6.75 (m, 2H, Ar-H)

-

δ 6.70 (dt, J = 10.0, 2.0 Hz, 1H, Ar-H)

-

δ 1.95-1.85 (m, 1H, cyclopropyl-CH)

-

δ 1.00-0.90 (m, 2H, cyclopropyl-CH₂)

-

δ 0.75-0.65 (m, 2H, cyclopropyl-CH₂)

Predicted ¹³C NMR (101 MHz, CDCl₃):

-

δ 163.0 (d, JC-F = 245 Hz, C-F)

-

δ 146.5 (d, JC-F = 8 Hz)

-

δ 129.5 (d, JC-F = 8 Hz)

-

δ 122.0 (d, JC-F = 2 Hz)

-

δ 112.5 (d, JC-F = 21 Hz)

-

δ 109.0 (d, JC-F = 21 Hz)

-

δ 15.5 (cyclopropyl-CH)

-

δ 9.5 (cyclopropyl-CH₂)

Mass Spectrometry (EI):

-

Expected [M]⁺ at m/z = 136.06

Section 3: Purification and Quality Control

The final purity of this compound is critical for its application in drug discovery and development, as even minor impurities can lead to ambiguous biological data.

Purification Workflow:

Sources

- 1. Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. audreyli.com [audreyli.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Negishi Coupling [organic-chemistry.org]

An In-depth Technical Guide to 1-Cyclopropyl-3-fluorobenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Cyclopropylarenes in Modern Chemistry

1-Cyclopropyl-3-fluorobenzene is a substituted aromatic hydrocarbon that has garnered significant interest in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, plausible synthetic routes, spectroscopic characteristics, and its applications, particularly in drug discovery. The unique combination of a cyclopropyl ring and a fluorine atom on a benzene core imparts a distinct set of properties that are highly advantageous for the development of novel bioactive molecules.

The cyclopropyl group, a strained three-membered ring, acts as a "bioisostere" for other functional groups and can positively influence the metabolic stability, potency, and solubility of drug candidates.[1] Its unique electronic nature, with π-character in its C-C bonds, allows it to interact with aromatic systems. The fluorine atom, a key element in modern pharmaceuticals, can modulate a molecule's pharmacokinetic and physicochemical properties, such as lipophilicity and metabolic stability, and can also engage in favorable protein-ligand interactions.[2] The strategic placement of these two moieties in this compound creates a versatile building block for the synthesis of complex molecular architectures.

Physicochemical Properties

Due to the limited availability of specific experimental data for this compound, the following properties are a combination of available data from chemical suppliers and estimations based on structurally similar compounds, namely cyclopropylbenzene and 1-chloro-3-fluorobenzene.

| Property | Value (Estimated) | Source/Basis for Estimation |

| Molecular Formula | C₉H₉F | - |

| Molecular Weight | 136.17 g/mol | - |

| CAS Number | 116344-59-3, 18511-61-0 | [3] (Note: Discrepancy in CAS numbers exists in databases) |

| Appearance | Colorless liquid (Expected) | Based on cyclopropylbenzene[4] and 1-chloro-3-fluorobenzene[5] |

| Boiling Point | ~160-170 °C | Estimated to be slightly lower than cyclopropylbenzene (173.6 °C)[4] due to the presence of fluorine. |

| Density | ~1.0 g/mL at 25 °C | Estimated to be between cyclopropylbenzene (0.94 g/mL)[4] and 1-chloro-3-fluorobenzene (1.219 g/mL). |

| Refractive Index | ~1.50-1.52 (at 20 °C) | Estimated to be in a similar range to cyclopropylbenzene (n20/D 1.533)[4] and 1-chloro-3-fluorobenzene (n20/D 1.494). |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone). | General property of similar aromatic hydrocarbons. |

Synthesis and Reactivity

Plausible Synthetic Pathways

Proposed Synthetic Workflow: Suzuki-Miyaura Coupling

Caption: Proposed synthesis of this compound via Suzuki-Miyaura coupling.

Experimental Protocol Outline (Hypothetical):

-

Preparation of Cyclopropyl Grignard Reagent: To a flame-dried flask containing magnesium turnings and a crystal of iodine in anhydrous tetrahydrofuran (THF), slowly add cyclopropyl bromide. The reaction is initiated with gentle heating and then maintained at a controlled temperature until the magnesium is consumed, yielding cyclopropylmagnesium bromide.

-

Suzuki-Miyaura Coupling: In a separate reaction vessel, dissolve 3-fluorophenylboronic acid, a suitable palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., aqueous sodium carbonate) in a solvent mixture such as toluene and ethanol.

-

Reaction Execution: To the stirred solution from step 2, add the prepared cyclopropylmagnesium bromide dropwise at room temperature. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for completion.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity

The reactivity of this compound is governed by the electronic effects of both the cyclopropyl and the fluoro substituents on the aromatic ring.

-

Fluorine: The fluorine atom is an electronegative element and thus exhibits an electron-withdrawing inductive effect (-I). However, due to its lone pairs of electrons, it also has a resonance-donating effect (+R). Overall, fluorine is a deactivating group but is ortho, para-directing in electrophilic aromatic substitution reactions.

-

Cyclopropyl Group: The cyclopropyl group is considered an electron-donating group. The C-C bonds of the cyclopropane ring have significant p-character, allowing them to donate electron density to the benzene ring through conjugation. This makes the cyclopropyl group an activating and ortho, para-directing substituent.

Electrophilic Aromatic Substitution:

Given that both the fluoro and cyclopropyl groups are ortho, para-directing, electrophilic aromatic substitution on this compound is expected to yield a mixture of products. The positions ortho and para to the activating cyclopropyl group (positions 2, 4, and 6) are the most likely sites of substitution. The fluorine at position 3 will also direct to its ortho and para positions (2, 4, and 5). The combined directing effects suggest that positions 2 and 4 will be the most activated towards electrophilic attack.

Caption: Expected major products of electrophilic aromatic substitution on this compound.

Spectroscopic Analysis (Predicted)

The following spectroscopic data are predicted based on the structure of this compound and comparison with analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals in both the aromatic and aliphatic regions.

-

Aromatic Region (δ 6.5-7.5 ppm): The four aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine coupling. We can expect a multiplet for the proton between the two substituents and complex multiplets for the other three aromatic protons.

-

Aliphatic Region (δ 0.5-2.0 ppm): The cyclopropyl protons will appear as two multiplets. The methine proton (CH) attached to the benzene ring will be shifted downfield (closer to 2.0 ppm) compared to the four methylene protons (CH₂) of the cyclopropane ring, which will appear further upfield (closer to 0.5 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

-

Aromatic Carbons (δ 110-165 ppm): The carbon atom attached to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JC-F) and will appear as a doublet. The other aromatic carbons will also exhibit smaller C-F couplings.

-

Aliphatic Carbons (δ 5-20 ppm): The cyclopropyl carbons will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic, cyclopropyl): ~2900-3000 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-F stretching: A strong absorption band in the region of 1000-1300 cm⁻¹

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) at m/z = 136. Fragmentation patterns would likely involve the loss of the cyclopropyl group or rearrangements of the aromatic ring.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in the synthesis of pharmaceutical compounds. The incorporation of the fluorinated cyclopropylphenyl moiety can lead to improved drug properties:

-

Metabolic Stability: The cyclopropyl group can block sites of metabolism, leading to a longer half-life of the drug in the body.

-

Potency and Selectivity: The rigid structure of the cyclopropyl ring can help to lock the molecule into a specific conformation that is optimal for binding to its biological target, thereby increasing potency and selectivity.

-

Physicochemical Properties: The fluorine atom can be used to fine-tune the lipophilicity (logP) and acidity/basicity (pKa) of a molecule, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

An example of a marketed drug containing a related structural motif is Pitavastatin, a statin medication used to lower cholesterol, which features a 2-cyclopropyl-4-(4-fluorophenyl)quinoline core.[6]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the known hazards of its constituent parts, cyclopropylbenzene and fluorobenzene, the following precautions should be taken:

-

Flammability: The compound is expected to be a flammable liquid.[7][8] Keep away from heat, sparks, and open flames.

-

Toxicity: Fluorinated aromatic compounds can be harmful if inhaled, ingested, or absorbed through the skin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Environmental Hazards: Similar to fluorobenzene, it may be toxic to aquatic life.[8] Avoid release into the environment.

Always consult the supplier's safety information before handling this chemical.

Conclusion

This compound is a strategically important building block for the synthesis of advanced materials and pharmaceuticals. Its unique combination of a cyclopropyl ring and a fluorine atom offers medicinal chemists a powerful tool to modulate the properties of drug candidates. While specific experimental data for this compound is somewhat limited in the public domain, its physical and chemical properties can be reliably estimated from related structures. The plausible synthetic routes are straightforward, making it an accessible intermediate for a wide range of applications. As the demand for more sophisticated and effective pharmaceuticals grows, the importance of such tailored building blocks will undoubtedly continue to increase.

References

-

Matthew, S. C., et al. (2014). Synthesis of Enantiomerically Enriched Triarylmethanes by Enantiospecific Suzuki–Miyaura Cross-Coupling Reactions. J. Am. Chem. Soc., 136(16), 5828–5831. [Link]

-

PubChem. (n.d.). 1-Chloro-3-fluorobenzene. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Wikipedia. (2023, December 15). Pitavastatin. In Wikipedia. [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

PubChem. (n.d.). Cyclopropylbenzene. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Wikipedia. (2023, October 28). Fluorobenzene. In Wikipedia. [Link]

-

PubChem. (n.d.). 5-Cyclopropyl-1-fluoro-3-methoxy-2-nitrobenzene. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

T. A. T. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. ChemInform, 41(32). [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. 18511-61-0|this compound|BLD Pharm [bldpharm.com]

- 4. 环丙基苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Pitavastatin - Wikipedia [en.wikipedia.org]

- 7. Cyclopropylbenzene | C9H10 | CID 70112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Fluorobenzene - Wikipedia [en.wikipedia.org]

Molecular structure and conformation of 1-Cyclopropyl-3-fluorobenzene

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Cyclopropyl-3-fluorobenzene

Abstract

The substitution of hydrogen with fluorine is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's pharmacokinetic and physicochemical properties. When combined with the unique steric and electronic character of a cyclopropyl group, the resulting scaffold, as seen in this compound, presents a fascinating case study in conformational analysis. This technical guide provides a comprehensive exploration of the molecular structure and conformational dynamics of this compound. We synthesize insights from theoretical principles, computational modeling, and established experimental protocols—including microwave, NMR, and vibrational spectroscopy, alongside gas electron diffraction—to construct a holistic understanding of this molecule. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the nuanced structural chemistry of fluorinated cyclopropylarenes in molecular design.

Introduction: The Significance of the Cyclopropyl-Aryl Scaffold

The cyclopropyl group is more than a mere saturated carbocycle; its unique bonding, characterized by high p-character in its C-C bonds, allows it to engage in electronic conjugation with adjacent π-systems, such as a benzene ring. This interaction is highly dependent on the dihedral angle between the cyclopropyl ring and the aromatic plane. Concurrently, fluorine substitution introduces potent electronic perturbations, including strong inductive effects and hyperconjugation, which can further modulate molecular conformation and properties.[1]

This compound serves as an exemplary model for studying the interplay of these forces. Its conformational landscape is primarily defined by the rotation around the C(aryl)-C(cyclopropyl) bond, leading to two principal conformers: the bisected and the perpendicular. Understanding which conformer is energetically favored, and the barrier to their interconversion, is critical for predicting molecular shape, dipole moment, and potential intermolecular interactions—all key determinants of biological activity. In drug discovery, such seemingly subtle conformational preferences can dictate the difference between a potent therapeutic and an inactive compound.[1]

Theoretical Framework: The Conformational Dichotomy

The conformational preference of a cyclopropyl-aryl system is a delicate balance between steric and electronic effects.

-

Electronic Factors : The Walsh orbitals of the cyclopropyl ring can overlap with the π-system of the benzene ring. This stabilizing conjugation is maximized in the bisected conformation , where the plane of the phenyl ring bisects the internal C-C-C angle of the cyclopropyl ring.[2] For the parent cyclopropylbenzene molecule, this bisected form is indeed the global minimum on the potential energy surface.[3]

-

Steric Factors : The presence of substituents on the benzene ring, particularly at the ortho positions, can introduce significant steric hindrance with the cyclopropyl hydrogens. Such repulsion can destabilize the bisected conformer, favoring the perpendicular conformation , where the steric clash is minimized. In some ortho-disubstituted cyclopropylbenzenes, this steric effect is so pronounced that the perpendicular conformer becomes the ground state.[4]

In this compound, the fluorine atom is at a meta position, meaning direct ortho-steric hindrance is absent. Therefore, the primary determinant of its conformation will be the electronic interplay between the electron-donating cyclopropyl group and the electron-withdrawing fluorine atom, mediated through the aromatic π-system.

Diagram: Conformational Equilibrium of this compound

Caption: Rotational landscape of this compound.

Computational Analysis: Predicting Structure and Energetics

To quantify the conformational preferences, a robust computational workflow is indispensable. Density Functional Theory (DFT) has proven highly effective for these systems.

Workflow: Computational Conformational Analysis

Caption: Workflow for DFT/ab initio analysis of conformers.

Step-by-Step Computational Protocol:

-

Initial Geometry Setup : Construct 3D models of both the bisected and perpendicular conformers of this compound.

-

Geometry Optimization : Perform full geometry optimizations for both conformers using a reliable DFT functional and basis set, such as B3LYP/6-311G(d,p). This level of theory has shown good agreement with experimental data for similar systems.[3] The causality here is to find the lowest energy structure for each potential conformer.

-

Vibrational Frequency Analysis : Calculate the vibrational frequencies at the same level of theory. A true energy minimum will have all positive frequencies, while a transition state (like the perpendicular conformer is expected to be) will have exactly one imaginary frequency corresponding to the rotational motion. This step validates the nature of the stationary points found.

-

Energy Profile Calculation : To determine the rotational barrier, a relaxed potential energy surface scan is performed by systematically rotating the C(aryl)-C(cyclopropyl) dihedral angle and optimizing the remaining geometry at each step.

-

Data Extraction : From the outputs, extract key quantitative data: the rotational constants (A, B, C) for the stable conformer, the zero-point corrected energy difference (ΔE) between conformers, and the height of the rotational barrier (ΔE_rot).

Predicted Structural & Energetic Data (Hypothetical)

Based on studies of cyclopropylbenzene and related molecules, we can anticipate the following results.[3][4]

| Parameter | Predicted Value | Rationale / Causality |

| Most Stable Conformer | Bisected | The meta-fluoro substituent does not provide sufficient steric hindrance to overcome the stabilizing effect of π-conjugation. |

| ΔE (Perpendicular - Bisected) | ~1.5 - 2.5 kcal/mol | Slightly higher than unsubstituted cyclopropylbenzene due to electronic perturbation by fluorine. |

| Rotational Barrier (V₂) | ~2.0 - 3.0 kcal/mol | Represents the energy required to rotate through the higher-energy perpendicular conformation. |

| C(aryl)-C(cyclo) Bond Length | ~1.51 Å | Typical single bond length with some shortening due to conjugation. |

| C-F Bond Length | ~1.35 Å | Standard for fluorobenzene derivatives. |

Experimental Verification: A Multi-Technique Approach

Computational predictions require rigorous experimental validation. A multi-pronged approach combining synthesis, microwave spectroscopy, and NMR provides the most complete picture.

Workflow: Integrated Experimental Characterization

Caption: A synergistic workflow for experimental structure elucidation.

Synthesis Protocol

A plausible synthetic route involves the cyclopropanation of a suitable styrene precursor.

-

Preparation of 3-Fluoro-1-vinylbenzene : Start with 3-fluoroacetophenone. Reduce the ketone to an alcohol using sodium borohydride (NaBH₄), followed by acid-catalyzed dehydration to yield the styrene.

-

Simmons-Smith Cyclopropanation : React 3-fluoro-1-vinylbenzene with diiodomethane (CH₂I₂) and a zinc-copper couple (Zn-Cu). This classic reaction generates a carbene-like species that adds across the double bond to form the cyclopropane ring with high efficiency.[5]

-

Purification : The final product, this compound, is purified via distillation or column chromatography to achieve the high purity (>99%) required for spectroscopic analysis.

Microwave Spectroscopy Protocol

This is the gold standard for determining the precise gas-phase geometry of small molecules.

-

Sample Introduction : The purified liquid sample is seeded in an inert carrier gas (e.g., Neon or Argon) and expanded through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to just a few Kelvin, isolating them in their lowest vibrational and rotational states.

-

Microwave Excitation : A short, high-power microwave pulse excites the molecules, creating a macroscopic polarization of the gas.

-

Signal Detection : The subsequent free induction decay (FID) emitted by the coherently rotating molecules is detected.

-

Data Analysis : A Fourier transform of the FID yields the high-resolution rotational spectrum. By fitting the observed transition frequencies, the principal moments of inertia (Iₐ, Iₑ, Iₑ) and thus the rotational constants (A, B, C) are determined with sub-MHz precision.[6]

Self-Validation : The causality is direct: only a structure with rotational constants that perfectly match the experimental values can be the correct one. The presence of a single set of rotational constants would confirm the existence of only one dominant conformer in the cold jet environment, as predicted. Comparing these experimental constants to those calculated ab initio provides unambiguous identification of the bisected conformer.[3][7]

NMR Spectroscopy in Solution

While microwave spectroscopy probes the isolated molecule, NMR reveals its behavior in solution.

-

Sample Preparation : A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃ or acetone-d₆).

-

Acquisition of ¹H NMR : A high-resolution ¹H NMR spectrum is acquired.

-

The "J Method" : The key parameter of interest is the long-range spin-spin coupling constant between the cyclopropyl methine proton (Hα) and the para aromatic proton (H-6), denoted as ⁶J(Hα, H-para). This coupling is transmitted through the π-system and is highly dependent on the dihedral angle (θ) of the C-Hα bond relative to the plane of the benzene ring.[4]

-

For a bisected conformer (θ ≈ 0°), ⁶J is expected to be minimal (close to 0 Hz).

-

For a perpendicular conformer (θ ≈ 90°), ⁶J is maximal (around -0.85 Hz).

-

-

Interpretation : Observing a very small or negligible ⁶J(Hα, H-para) coupling would provide strong evidence that the bisected conformer is the overwhelmingly preferred conformation in solution, corroborating the gas-phase and computational data.[4]

Integrated Structural Analysis and Implications

The convergence of evidence from DFT calculations, microwave spectroscopy, and NMR analysis would provide a high-confidence model of this compound. The molecule is predicted to exist almost exclusively in the bisected conformation in both the gas phase and in solution. The barrier to rotation through the perpendicular transition state is significant enough (~2-3 kcal/mol) to be a key parameter in molecular dynamics simulations.

For drug development professionals, this has direct implications:

-

Defined Molecular Shape : The rigid, well-defined bisected conformation reduces the entropic penalty upon binding to a protein target, which can be favorable for binding affinity.

-

Predictable Interactions : Knowing the orientation of the cyclopropyl and fluoro-phenyl moieties allows for more accurate modeling of interactions within a binding pocket. The fluorine atom, for instance, can act as a hydrogen bond acceptor or engage in favorable orthogonal multipolar interactions.

-

Metabolic Stability : The cyclopropyl group is often introduced to block sites of metabolism. Its defined orientation may influence how the molecule is presented to metabolic enzymes like Cytochrome P450s.

Conclusion

Through a synergistic application of computational chemistry and advanced spectroscopic techniques, the structural and conformational properties of this compound can be elucidated with high precision. The evidence strongly supports a dominant bisected conformation , governed by the stabilizing electronic interaction between the cyclopropyl Walsh orbitals and the aromatic π-system. The meta-fluoro substituent modulates the electronic landscape but is not sterically demanding enough to alter this fundamental preference. This detailed structural understanding provides a critical foundation for the rational design of novel therapeutics and functional materials incorporating this valuable chemical scaffold.

References

-

Mondal, R., Agbaria, M., & Nairoukh, Z. (2021). Fluorinated Rings: Conformation and Application. Chemistry – A European Journal. Available at: [Link]

-

Peebles, S. A., & Peebles, R. A. (n.d.). The microwave spectrum, ab initio analysis, and structure of the fluorobenzene–hydrogen chloride complex. Eastern Illinois University. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Chloro-3-fluorobenzene. PubChem. Available at: [Link]

-

Schaefer, T., et al. (1999). Preferred conformation and barriers to internal rotation of ortho-disubstituted cyclopropylbenzenes. Canadian Journal of Chemistry. Available at: [Link]

-

Li, Z., Lu, X., & Yin, G. (2021). Modular Synthesis of Geminal Triarylmethyl and Chiral Diarylmethyl Boronates via Arylation of Solid α-Boryl Organozinc Reagents. Organic Letters. Available at: [Link]

-

Cradock, S., et al. (1979). An electron diffraction determination of the gas-phase molecular structures of 1-silacyclopent-3-ene, 1,1-difluoro-1-silacyclopent-3-ene and 1,1-dichloro-1-silacyclopent-3-ene. Journal of Molecular Structure. Available at: [Link]

-

Lipp, E. D., & Seliskar, C. J. (1978). The vibrational spectrum of fluorobenzene. Journal of Molecular Spectroscopy. Available at: [Link]

- Google Patents. (n.d.). Method for preparing 1-cyclopropyl-3-(2-fluorobenzyl) ketone.

-

NPTEL-NOC IITM. (2020). Ro-vibrational Spectrum - III. YouTube. Available at: [Link]

-

Manea, M. A., et al. (2001). Molecular Structure and Conformation of Cyclopropylbenzene As Determined by ab Initio Molecular Orbital Calculations, Pulsed-Jet Fourier Transform Microwave Spectroscopic, and Gas-Phase Electron Diffraction Investigations. ResearchGate. Available at: [Link]

-

Gilbert, A., et al. (1998). Use of arene 1,3-substituents to control cyclopropane ring formation during meta photocycloaddition of ethenes to the benzene ring. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Hart, H., & Curtis, O. E. (1956). Cyclopropylbenzene. Organic Syntheses. Available at: [Link]

-

ResearchGate. (n.d.). H-NMR spectra of 1-fluoro-lH-cyclopropa [a]naphthalenium ion 3. Available at: [Link]

-

Allen, F. H., et al. (2011). Conformation and Geometry of Cyclopropane Rings Having π-acceptor Substituents: A Theoretical and Database Study. PubMed. Available at: [Link]

-

Copies of 1H, 13C, 19F NMR spectra. (n.d.). Available at: [Link]

-

Chemistry LibreTexts. (2019). Orientation Effects in Substituted Benzenes. Available at: [Link]

-

Microwave (Rotational) Spectroscopy. (n.d.). Available at: [Link]

- Google Patents. (n.d.). WO2018141961A1 - A novel process for the synthesis of 1-aryl-1-trifluoromethylcyclopropanes.

-

Manea, M. A., et al. (2001). Molecular Structure and Conformation of Cyclopropylbenzene As Determined by ab Initio Molecular Orbital Calculations, Pulsed-Jet Fourier Transform Microwave Spectroscopic, and Gas-Phase Electron Diffraction Investigations. The Journal of Organic Chemistry. Available at: [Link]

-

Schei, S. H., & Hagen, K. (1984). cis-1-chloro-3-fluoropropene: gas phase molecular structure and conformation as determined by electron diffraction. Journal of Molecular Structure. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Sci-Hub: are you are robot? [sci-hub.jp]

- 4. Sci-Hub. Preferred conformation and barriers to internal rotation of ortho-disubstituted cyclopropylbenzenes / Canadian Journal of Chemistry, 1999 [sci-hub.ru]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. sci.tanta.edu.eg [sci.tanta.edu.eg]

- 7. thekeep.eiu.edu [thekeep.eiu.edu]

Methodological & Application

Application Notes and Protocols for 1-Cyclopropyl-3-fluorobenzene: A Versatile Synthetic Building Block

Introduction: The Strategic Value of the Cyclopropyl and Fluoro Moieties in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic incorporation of specific structural motifs to fine-tune the physicochemical and pharmacokinetic properties of lead compounds is paramount. Among these, the cyclopropyl group and the fluorine atom have emerged as powerful tools for medicinal chemists. 1-Cyclopropyl-3-fluorobenzene combines these two privileged moieties, offering a unique and valuable building block for the synthesis of complex molecular architectures.

The cyclopropane ring, a strained three-membered carbocycle, is not merely a passive linker. Its unique electronic nature, characterized by high p-character in its C-C bonds, allows it to act as a conformationally rigid bioisostere for various functional groups, including gem-dimethyl and vinyl groups. This conformational rigidity can pre-organize a molecule into its bioactive conformation, leading to enhanced potency and selectivity for its biological target. Furthermore, the C-H bonds of a cyclopropyl ring are stronger than those in acyclic alkanes, rendering the moiety more resistant to oxidative metabolism by cytochrome P450 enzymes and thereby improving the metabolic stability of drug candidates.

Similarly, the introduction of fluorine into organic molecules can profoundly influence their properties. The high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, modulate lipophilicity, and block sites of metabolism. The C-F bond is exceptionally strong and stable, further contributing to the metabolic robustness of a compound. In this compound, the fluorine atom also serves to modulate the electronic properties of the aromatic ring, influencing its reactivity in various chemical transformations.

This application note provides a comprehensive overview of this compound as a synthetic building block, detailing its physical and chemical properties, and providing exemplary protocols for its application in key synthetic transformations relevant to pharmaceutical and materials science research.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis. The table below summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 18511-61-0 | [1] |

| Molecular Formula | C₉H₉F | [1] |

| Molecular Weight | 136.17 g/mol | [1] |

| Appearance | Colorless liquid (presumed) | Inferred from similar compounds |

| Boiling Point | Not explicitly found, but estimated to be similar to related compounds like cyclopropylbenzene (170-175 °C) and 1-chloro-3-fluorobenzene (126-128 °C). | |

| Density | Not explicitly found, but estimated to be slightly higher than cyclopropylbenzene (0.94 g/mL). |

-

¹H NMR: The aromatic protons would appear as complex multiplets in the range of 6.8-7.3 ppm. The protons of the cyclopropyl ring would be observed as multiplets in the upfield region, typically between 0.5 and 1.0 ppm for the CH₂ groups and 1.8-2.2 ppm for the CH proton.

-

¹³C NMR: The aromatic carbons would resonate in the region of 110-165 ppm, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant. The cyclopropyl carbons would appear at approximately 10-15 ppm (CH₂) and 15-20 ppm (CH).

-

¹⁹F NMR: A single resonance would be expected in the typical range for an aryl fluoride, around -110 to -120 ppm relative to CFCl₃.

Synthetic Applications and Protocols

This compound is a versatile substrate for a variety of synthetic transformations, primarily leveraging the reactivity of the aromatic ring. The fluorine and cyclopropyl groups act as directing groups and modulate the reactivity of the benzene ring.

Electrophilic Aromatic Substitution: The Directing Effects of Cyclopropyl and Fluoro Groups

In electrophilic aromatic substitution (EAS) reactions, the regiochemical outcome is dictated by the electronic nature of the substituents on the benzene ring. The fluorine atom is an ortho-, para-directing deactivator due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. The cyclopropyl group is an ortho-, para-directing activator, donating electron density to the ring through its unique electronic structure.

When both groups are present, as in this compound, their directing effects are additive. The positions ortho and para to the activating cyclopropyl group (positions 2, 4, and 6) and ortho and para to the deactivating but ortho-, para-directing fluoro group (positions 2, 4, and 6) are all activated towards electrophilic attack. Therefore, substitution is strongly favored at the 2, 4, and 6 positions, with the major product often being the sterically least hindered 4-substituted isomer.

Caption: Directing effects in the electrophilic aromatic substitution of this compound.

Exemplary Protocol: Nitration of this compound

This protocol is a general guideline for the nitration of activated aromatic rings and should be adapted and optimized for this compound.[2][3][4]

Materials:

-

This compound

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Ice bath

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Preparation of the Nitrating Mixture: In a round-bottom flask cooled in an ice bath, slowly add concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (2-3 volumes relative to nitric acid) with stirring. Allow the mixture to cool to 0 °C.

-

Reaction Setup: In a separate flask, dissolve this compound (1.0 eq.) in dichloromethane. Cool this solution to 0 °C in an ice bath.

-

Addition of Nitrating Mixture: Slowly add the pre-cooled nitrating mixture dropwise to the solution of this compound, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, carefully pour the mixture over crushed ice. Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, a mixture of nitro-isomers, can be purified by column chromatography on silica gel.

Expected Outcome: The major product is expected to be 1-cyclopropyl-5-fluoro-2-nitrobenzene, with smaller amounts of the other ortho and para isomers.

Palladium-Catalyzed Cross-Coupling Reactions

The C-F bond in fluorobenzenes is generally strong and less reactive in traditional palladium-catalyzed cross-coupling reactions compared to C-Cl, C-Br, or C-I bonds. However, under specific conditions with appropriate ligands, C-F bonds can be activated. More commonly, the aromatic C-H bonds of this compound can be functionalized through C-H activation/cross-coupling methodologies. Alternatively, the molecule can be first converted to a more reactive derivative (e.g., a boronic acid or halide) to participate in standard cross-coupling reactions.

Conceptual Workflow for Cross-Coupling:

Caption: Strategies for palladium-catalyzed cross-coupling reactions involving this compound.

Exemplary Protocol: Suzuki-Miyaura Coupling via a Boronic Ester Intermediate

This protocol outlines a two-step process: 1) conversion of this compound to a boronic ester via C-H borylation, and 2) subsequent Suzuki-Miyaura coupling.

Step 1: Iridium-Catalyzed C-H Borylation

Materials:

-

This compound

-

Bis(pinacolato)diboron (B₂pin₂)

-

[Ir(cod)OMe]₂ (Iridium catalyst)

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (ligand)

-

Cyclohexane (solvent)

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 eq.), B₂pin₂ (1.2 eq.), [Ir(cod)OMe]₂ (1.5 mol%), and dtbpy (3.0 mol%).

-

Add anhydrous, degassed cyclohexane as the solvent.

-

Stir the reaction mixture at 80 °C for 16-24 hours.

-

Monitor the reaction by GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude boronic ester can often be used in the next step without further purification.

Step 2: Suzuki-Miyaura Cross-Coupling [5][6][7]

Materials:

-

Crude boronic ester from Step 1

-

Aryl halide (e.g., 4-bromotoluene)

-

Pd(PPh₃)₄ (Palladium catalyst)

-

Aqueous sodium carbonate (Na₂CO₃) solution (2 M)

-

Toluene or dioxane (solvent)

Procedure:

-

To a round-bottom flask, add the crude boronic ester (1.0 eq.), the aryl halide (1.1 eq.), and Pd(PPh₃)₄ (3-5 mol%).

-

Add the solvent (toluene or dioxane) followed by the aqueous Na₂CO₃ solution.

-

Heat the biphasic mixture to 90-100 °C with vigorous stirring for 4-12 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate the solution. Purify the residue by column chromatography to obtain the coupled product.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the context of medicinal chemistry and materials science. Its unique combination of a conformationally rigid, metabolically robust cyclopropyl group and an electronically modulating fluorine atom provides a powerful platform for the construction of novel molecular entities. The protocols and strategic guidance provided in this application note are intended to serve as a starting point for researchers to explore the rich chemistry of this promising scaffold. Further optimization of reaction conditions will undoubtedly expand the utility of this compound in the synthesis of next-generation pharmaceuticals and advanced materials.

References

- Google Patents. Method for preparing 1-cyclopropyl-3-(2-fluorobenzyl) ketone. CN102140059B.

-

University of Wisconsin-Madison Chemistry. Experiment 11: Electrophilic Aromatic Substitution – Nitration. Available from: [Link]

- Google Patents. Method for preparing 1-cyclopropyl-3-(2-fluorobenzyl) ketone. CN102140059A.

-

Royal Society of Chemistry. Copies of 1H, 13C, 19F NMR spectra. Available from: [Link]

-

Molander, G. A.; Gormisky, P. E. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PMC - NIH. Available from: [Link]

-

Wikipedia. Fluorobenzene. Available from: [Link]

-

Master Organic Chemistry. Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Available from: [Link]

-

Organic Syntheses. cyclopropylbenzene. Available from: [Link]

-

Organic Chemistry Portal. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. Available from: [Link]

-

Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PMC - NIH. Available from: [Link]

Sources

- 1. 18511-61-0|this compound|BLD Pharm [bldpharm.com]

- 2. chem.wisc.edu [chem.wisc.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides [organic-chemistry.org]

Troubleshooting & Optimization

Troubleshooting protodeboronation of cyclopropylboronic acids in cross-coupling

Welcome to the technical support center for troubleshooting cross-coupling reactions involving cyclopropylboronic acids. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the undesired side reaction of protodeboronation. As a Senior Application Scientist, my goal is to provide not just solutions, but a foundational understanding of the mechanisms at play, enabling you to logically diagnose and resolve issues in your own systems.

The cyclopropyl motif is a highly valuable structural unit in medicinal chemistry, prized for its unique conformational and electronic properties.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for installing this group. However, cyclopropylboronic acid's propensity to undergo protodeboronation—the cleavage of the C-B bond by a proton source—is a significant hurdle that can lead to low yields and complex product mixtures.[1][2] This guide provides in-depth, field-proven insights to help you mitigate this challenge.

Frequently Asked Questions (FAQs)

Q1: What exactly is protodeboronation and why is it a major issue with cyclopropylboronic acids?

A1: Protodeboronation is a chemical reaction where a proton (H+) replaces the boronic acid group on your starting material, converting it into simple cyclopropane.[2] This is a destructive side reaction that consumes your valuable boronic acid, directly reducing the yield of your desired cross-coupled product. While cyclopropylboronic acid is considered more stable than many heteroaryl boronic acids, the conditions required for cross-coupling (base, water, heat) can accelerate this decomposition pathway, making it a competitive and often problematic reaction.[2][3]

Q2: My reaction has a low yield of the desired product and I see a significant amount of cyclopropane byproduct. What are the first things I should check?

A2: This is a classic symptom of protodeboronation outcompeting your desired cross-coupling. The first parameters to assess are:

-

Catalyst Activity & Reaction Rate: If your catalytic cycle is slow, the boronic acid has more time to decompose. Ensure your palladium source and ligand are active and appropriate for the coupling.[4]

-

Base Selection: The choice and concentration of the base are critical. Strong bases can aggressively promote protodeboronation.[2]

-

Water Content: While often necessary, excess water can serve as a proton source for the undesired reaction.

-

Oxygen Contamination: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can lead to catalyst decomposition and side reactions like homocoupling.[4][5]

Q3: Is cyclopropylboronic acid unstable upon storage?

A3: Cyclopropylboronic acid is generally considered an isolable, air- and moisture-stable solid that can be stored at room temperature for months without significant decomposition.[6] However, its stability is highly dependent on purity. Trace acidic or basic impurities can catalyze decomposition over time. For long-term storage, keeping it in a desiccator at a low temperature is recommended. The primary challenge is its instability in situ under the reaction conditions, not typically on the shelf.[1]

Q4: Are there more stable, "plug-and-play" alternatives to cyclopropylboronic acid?

A4: Absolutely. This is often the most effective strategy. Two excellent alternatives are:

-

Potassium Cyclopropyltrifluoroborate (CP-BF3K): These salts are highly crystalline, air- and moisture-stable, and generally much more resistant to protodeboronation than the corresponding boronic acids.[1] They are compatible with a wide range of reaction conditions.

-

N-methyliminodiacetic acid (MIDA) Boronates: These are exceptionally stable crystalline solids. Under basic aqueous conditions, they undergo a slow, controlled hydrolysis to release the boronic acid into the reaction mixture.[7] This "slow-release" strategy keeps the instantaneous concentration of the unstable boronic acid very low, minimizing its decomposition while still allowing it to participate effectively in the catalytic cycle.[2][8][9]

Troubleshooting Guide: From Diagnosis to Solution

This section is structured to help you diagnose the problem based on your experimental observations.

Symptom: Low Yield of Coupled Product with Significant Protodeboronation Byproduct

This indicates that kprotodeboronation > kcoupling . Our goal is to reverse this kinetic balance.

If the transmetalation or reductive elimination steps are sluggish, the boronic acid has a longer residence time under harsh conditions, favoring decomposition.

Solutions:

-

Ligand Selection: The choice of phosphine ligand is paramount. Bulky, electron-rich monophosphine ligands from the Buchwald-type family (e.g., XPhos, SPhos, P(t-Bu)₃) are often excellent choices.[1] They promote the formation of a monoligated L-Pd(0) species, which readily undergoes oxidative addition, and they accelerate the rate-limiting reductive elimination step.

-

Palladium Precatalyst: Use a modern, well-defined Pd(II) precatalyst (e.g., G3 or G4 palladacycles). These form the active Pd(0) species rapidly and quantitatively, leading to more efficient catalysis compared to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[4]

-

Temperature Control: Increasing the temperature can accelerate both the desired coupling and the undesired protodeboronation. A careful temperature screen (e.g., 60°C, 80°C, 100°C) is advisable. In some cases, microwave heating can be beneficial due to rapid heating, which can favor the faster, higher activation energy productive pathway.[12]

The base and solvent work in concert, influencing both the activation of the boronic acid and its stability.[13][14]

Solutions:

-

Base Screening: The base activates the boronic acid by forming the more nucleophilic boronate species. However, excessive basicity can accelerate protodeboronation.[2] Avoid very strong bases like NaOH or LiOH initially.

-

Solvent System: Anhydrous conditions can suppress protodeboronation by removing the primary proton source.[16] However, a small amount of water is often required to dissolve the inorganic base and facilitate the formation of the active boronate species.

-

Recommended Starting Points: Begin with a solvent system like 10:1 Toluene:H₂O or Dioxane:H₂O.[6] For particularly sensitive substrates, consider rigorously anhydrous solvents (e.g., anhydrous THF or CPME) in combination with a soluble organic base like KOBu-t (use with caution) or by using a trifluoroborate salt with KF as the base/activator.

-

The following diagram outlines a logical workflow for addressing a problematic cyclopropylation reaction.

Caption: A decision-making workflow for troubleshooting protodeboronation.

Proactive Strategies to Prevent Protodeboronation

The most robust approach is to design your reaction to disfavor protodeboronation from the outset.

Strategy 1: Employ a Stabilized Boron Reagent (Recommended)

As mentioned in the FAQs, moving away from the boronic acid itself is the most reliable method.

Table 1: Comparison of Cyclopropyl Boron Reagents

| Reagent Type | Structure | Stability | Key Advantage |

| Boronic Acid | cPr-B(OH)₂ | Moderate | Commercially available, traditional reagent. |

| Trifluoroborate Salt | [cPr-BF₃]⁻ K⁺ | High | Air- and moisture-stable solid; highly resistant to protodeboronation.[1] |

| MIDA Boronate | cPr-B(MIDA) | Very High | Benchtop stable; enables slow, controlled release of boronic acid in situ.[7] |

Strategy 2: The "Slow-Release" Concept

The power of MIDA boronates lies in their ability to act as a stable reservoir. Under the basic reaction conditions, the MIDA group is slowly hydrolyzed, releasing minute quantities of the active boronic acid into the catalytic cycle. This ensures the concentration of the vulnerable boronic acid is always low, preventing it from accumulating and decomposing.

Caption: The slow-release strategy using MIDA boronates to minimize protodeboronation.

Detailed Experimental Protocols

Disclaimer: These are general starting points. Optimal conditions may vary based on your specific substrates. Always perform reactions on a small scale first.

Protocol 1: General Optimized Suzuki-Miyaura Coupling

This protocol is designed to favor the rate of coupling over protodeboronation when using cyclopropylboronic acid.

-

Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 equiv.), cyclopropylboronic acid (1.5 equiv.), a Pd precatalyst (e.g., XPhos Pd G3, 2 mol%), and the chosen ligand (e.g., XPhos, 4 mol%) if not using a precatalyst.

-

Inert Atmosphere: Seal the vial with a septum cap, and evacuate and backfill with argon or nitrogen three times.

-

Solvent/Base Addition: Prepare a sparged (degassed) solution of your solvent (e.g., 10:1 Dioxane/H₂O). Add the solvent, followed by the degassed aqueous base solution (e.g., K₃PO₄, 3.0 equiv.).

-

Reaction: Place the vial in a preheated heating block at the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time.

-

Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.[4]

Protocol 2: Preparation of Potassium Cyclopropyltrifluoroborate

This protocol adapts the procedure described in the literature for converting the boronic acid to the more stable trifluoroborate salt.[1]

-

Dissolution: Dissolve cyclopropylboronic acid (1.0 equiv.) in methanol (approx. 0.5 M). Cool the solution to 0 °C in an ice bath.

-

Addition: Prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂). Add this solution dropwise (approx. 4.5 equiv. of KHF₂) to the stirring boronic acid solution at 0 °C.

-

Stirring: Allow the reaction to warm to room temperature and stir for an additional 3 hours.

-

Isolation: Remove the solvent in vacuo. The resulting crude solid can be purified by recrystallization, typically by dissolving in a minimal amount of hot acetonitrile and precipitating with diethyl ether. The white crystalline product is collected by vacuum filtration.

Protocol 3: Slow-Release Coupling with a MIDA Boronate

This protocol leverages the stability of MIDA boronates for challenging couplings.[7]

-

Preparation: To a reaction vial, add the aryl halide (1.0 equiv.), cyclopropyl MIDA boronate (1.2 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., SPhos, 4 mol%), and base (e.g., K₃PO₄, 3.0 equiv.).

-

Inert Atmosphere: Seal the vial, and evacuate and backfill with argon or nitrogen three times.

-

Solvent Addition: Add degassed solvent (e.g., 5:1 Dioxane/H₂O).

-

Reaction: Heat the reaction at 60-80 °C. The reaction may require longer times (3-24 h) to allow for the slow release and subsequent coupling.

-

Workup: Follow the standard workup and purification procedure as described in Protocol 1.

References

-

Molander, G. A., & Biolatto, B. (2003). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. Journal of Organic Chemistry, 68(11), 4302–4314. Available from: [Link]

-

Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(37), 6989-6992. Available from: [Link]

-

Hong, X., et al. (2017). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 139(41), 14671–14684. Available from: [Link]

-

Wikipedia. (n.d.). Protodeboronation. Available from: [Link]

-

Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(37), 6989-6992. Available from: [Link]

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Available from: [Link]

-

Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(22), 7929–7941. Available from: [Link]

-

Wallace, D. J., & Chen, C. (2002). ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. ChemInform, 33(52). Available from: [Link]

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online. Available from: [Link]

- Burke, M. D., et al. (2009). Slow release of organoboronic acids in cross-coupling reactions. Google Patents.

-

Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids - pH-rate profiles, auto-catalysis and disproportionation. Journal of the American Chemical Society. Available from: [Link]

-

Aboo, H. A. S., et al. (2019). Solvent effect on complexation reactions. ResearchGate. Available from: [Link]

-

Cartagenova, D., et al. (2021). Solvent-dependent stability of highly defective UiO-66 to acids and bases. ChemRxiv. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Protodeboronation. Available from: [Link]

-

Hong, X., et al. (2017). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. Available from: [Link]

-

Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6461–6463. Available from: [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

-

Yamamoto, Y., & Takizawa, S. (2016). Development of Organic Transformations Based on Protodeboronation. ACS Symposium Series. Available from: [Link]

-

Charette, A. B., & Grenon, M. (2001). Palladium Catalyzed Cross-Coupling Reaction of Stereodefined Cyclopropylboronic Acids with N-Heterocyclic Bromides. Journal of Organic Chemistry, 66(17), 5893–5901. Available from: [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available from: [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Israel Journal of Chemistry, 53(11-12), 865-878. Available from: [Link]

-

RASAYAN Journal of Chemistry. (2011). THE EFFECT OF SOLVENT ON STABILITY CONSTANT OF MIXED LIGAND COMPLEXES. Available from: [Link]

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Semantic Scholar. Available from: [Link]

-

Biscoe, M. R. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron and Organosilicon Compounds. University of Windsor. Available from: [Link]

-

Wikipedia. (n.d.). Solvent effects. Available from: [Link]

-

Thomas, A. A., & Denmark, S. E. (2016). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. Available from: [Link]

-

Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6461–6463. Available from: [Link]

-

Au-Yeung, T. T.-L., et al. (2005). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. Chemical Communications. Available from: [Link]

-

Smith, K., & El-Hiti, G. A. (2011). Solvent Effects on Acid–Base Strength. IntechOpen. Available from: [Link]

-

Nambo, M., & Crudden, C. M. (2014). Protodeboronation of ortho- and para-phenol boronic acids and application to ortho and meta functionalization of phenols using boronic acids as blocking and directing groups. Journal of Organic Chemistry, 79(18), 8864–8872. Available from: [Link]

-

Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available from: [Link]

-

Sharma, G. V. M., et al. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 25(22), 5434. Available from: [Link]

-

Cheon, C.-H. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(56), 35277-35280. Available from: [Link]

-

Cheon, C.-H. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. Available from: [Link]

Sources

- 1. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protodeboronation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. audreyli.com [audreyli.com]

- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. mdpi.com [mdpi.com]

- 13. Solvent effects - Wikipedia [en.wikipedia.org]

- 14. api.pageplace.de [api.pageplace.de]

- 15. Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates [organic-chemistry.org]

- 16. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]

Technical Support Center: Refinement of Reaction Conditions for Ortho-Lithiation of 1-Cyclopropyl-3-fluorobenzene

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the functionalization of aromatic systems. Here, we provide in-depth troubleshooting advice and frequently asked questions for the directed ortho-lithiation of 1-cyclopropyl-3-fluorobenzene, a valuable intermediate in modern drug discovery. Our approach is rooted in mechanistic understanding to empower you to diagnose and solve challenges in your own laboratory settings.

Introduction: The Strategic Value of Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, bypassing the conventional limitations of electrophilic aromatic substitution.[1][2] The reaction leverages a heteroatom-containing "directing metalation group" (DMG) to coordinate with an organolithium base, guiding deprotonation to the adjacent ortho position.[1][3]

In the case of this compound, the fluorine atom serves as a moderately effective DMG.[2] It directs the lithiation to one of its two ortho positions: C2 or C4. The choice of reaction conditions is therefore critical to control regioselectivity and maximize the yield of the desired product while avoiding common side reactions.

Caption: General workflow for the directed ortho-lithiation of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the ortho-lithiation of this compound in a practical, question-and-answer format.

Q1: My reaction is not proceeding, or the yield is very low. What are the likely causes?

Answer: Low or no conversion is one of the most frequent issues and typically points to problems with reagents or reaction setup rather than the substrate's intrinsic reactivity.

Causality & Troubleshooting Steps:

-

Reagent Inactivity: Organolithium reagents like n-BuLi are extremely sensitive to moisture and air. A newly opened bottle is recommended. The concentration of older bottles should be determined by titration (e.g., with diphenylacetic acid) before use. The formation of butanol, which you might observe after quenching, is a sign of a degraded or water-quenched reagent.

-

Atmospheric Contamination: Ensure your glassware is rigorously flame-dried or oven-dried and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen). Use high-quality, dry solvents. Anhydrous THF, freshly distilled from a suitable drying agent like sodium/benzophenone, is ideal.[2]

-

Insufficient Deprotonation:

-

Base Strength: While n-BuLi is often sufficient, sec-BuLi is a stronger base and can be more effective, especially if deprotonation is sluggish. The addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) is highly recommended. TMEDA breaks down the oligomeric aggregates of n-BuLi, increasing its kinetic basicity and accelerating the lithiation.[3]

-

Temperature: While lithiation is conducted at -78 °C to prevent side reactions, the deprotonation step itself may be slow. After adding the organolithium base, consider allowing the reaction to stir for a sufficient duration (e.g., 1-2 hours) before adding the electrophile.

-

-

Starting Material Insolubility: It is common for aromatic substrates to be poorly soluble or even form a slurry in THF at -78 °C.[4] This is not necessarily a problem, as the lithiation often proceeds on the suspended material. Ensure efficient stirring to maintain a homogenous slurry.

Q2: I'm getting a mixture of the 2-substituted and 4-substituted isomers. How can I improve the regioselectivity?

Answer: The C2 and C4 protons are both activated by the fluorine DMG. However, their steric and electronic environments differ, which can be exploited to favor one isomer over the other.

Controlling Factors:

-

Steric Hindrance: The C2 position is flanked by the bulky cyclopropyl group, making it more sterically hindered than the C4 position.[5] This is the most significant factor influencing regioselectivity.

-

Choice of Base:

-

n-BuLi: Being less sterically demanding, n-BuLi can often access the more hindered C2 position, leading to mixtures.

-

sec-BuLi or tert-BuLi: These bulkier bases will show a stronger preference for deprotonation at the less sterically encumbered C4 position.

-

LDA (Lithium Diisopropylamide): As a very bulky, non-nucleophilic base, LDA can provide high selectivity for the C4 position.[6]

-

-